molecular formula C24H14ClN3O4 B2390324 4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-chlorophenyl)isoquinolin-1(2H)-one CAS No. 1326930-28-2

4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-chlorophenyl)isoquinolin-1(2H)-one

Cat. No. B2390324
CAS RN: 1326930-28-2
M. Wt: 443.84
InChI Key: FUXRKMUAPIEKNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-chlorophenyl)isoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C24H14ClN3O4 and its molecular weight is 443.84. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization of Novel Quinazolines for Antimicrobial Activity

A study by Desai, Shihora, and Moradia (2007) focused on synthesizing new quinazolines with potential antimicrobial properties. Their findings indicated notable antibacterial and antifungal activities against various strains like Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, Shihora, & Moradia, 2007).

Antitumor Activity of Novel Quinazolinone Analogues

Al-Suwaidan et al. (2016) synthesized a series of quinazolinone analogues and evaluated their in vitro antitumor activity. The results showcased promising broad-spectrum antitumor activity, with some compounds showing potency comparable to the control drug 5-FU (Al-Suwaidan et al., 2016).

Synthesis and Antibacterial Activity of Isochromene and Isoquinoline Derivatives

Dabholkar and Tripathi (2011) conducted a study on the synthesis of isochromene and isoquinoline derivatives, assessing their antimicrobial activity against bacteria like E. coli and S. aureus. The results highlighted the potential of these compounds as effective antibacterial agents (Dabholkar & Tripathi, 2011).

Anticonvulsant and Antimicrobial Activities of Thioxoquinazolinone Derivatives

Rajasekaran, Rajamanickam, and Darlinquine (2013) explored the antimicrobial and anticonvulsant properties of thioxoquinazolinone derivatives. Their findings indicated broad-spectrum activity against various bacterial and fungal strains, as well as significant anticonvulsant effects (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

Reactivity of Chloroquinoline-2,4-diones

Klásek, Lyčka, and Rouchal (2020) studied the reactivity of 3-chloroquinoline-2,4-diones, finding new types of molecular rearrangements leading to quinazoline derivatives. This research offers insights into the structural transformations and potential applications of these compounds (Klásek, Lyčka, & Rouchal, 2020).

Synthesis and Bioactivity of Isothiazolones as Potential Microbiocides

Feng-ling Xu, Lin, and Lin (2011) synthesized benzo[d]isothiazol-3(2H)-one derivatives, demonstrating their effectiveness as antimicrobial agents. Their work contributes to understanding the potential of isothiazolones in industrial applications, including their antibacterial and antifungal properties (Feng-ling Xu, Lin, & Lin, 2011).

Palladium-catalyzed Amination of Isoquinolines

Prabakaran, Manivel, and Khan (2010) reported a microwave-accelerated palladium-catalyzed amination of isoquinolines, leading to the formation of various isoquinoline derivatives. Their research adds to the understanding of reactions involving isoquinolines, potentially useful in pharmaceutical synthesis (Prabakaran, Manivel, & Khan, 2010).

properties

IUPAC Name

4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-chlorophenyl)isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14ClN3O4/c25-15-4-3-5-16(11-15)28-12-19(17-6-1-2-7-18(17)24(28)29)23-26-22(27-32-23)14-8-9-20-21(10-14)31-13-30-20/h1-12H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUXRKMUAPIEKNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CN(C(=O)C5=CC=CC=C54)C6=CC(=CC=C6)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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